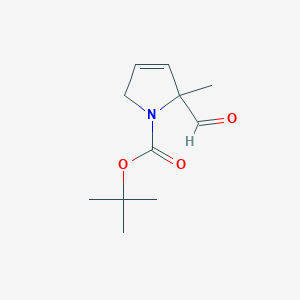

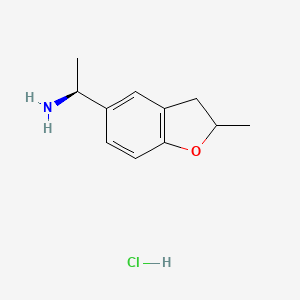

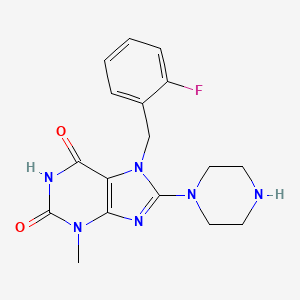

![molecular formula C13H15N3O6 B2442501 Ethyl 2-[2-methyl-4-(4-nitrophenyl)-3-oxo-1,2,4-oxadiazolan-5-yl]acetate CAS No. 477870-12-5](/img/structure/B2442501.png)

Ethyl 2-[2-methyl-4-(4-nitrophenyl)-3-oxo-1,2,4-oxadiazolan-5-yl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-[2-methyl-4-(4-nitrophenyl)-3-oxo-1,2,4-oxadiazolan-5-yl]acetate (ENO) is a novel synthetic compound that has recently been studied for its potential applications in a variety of scientific research fields. ENO is a heterocyclic compound composed of an ethyl acetate moiety and a 1,2,4-oxadiazole ring. It has a molecular weight of 357.42 g/mol and a melting point of 63-65 °C. ENO has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), cyclooxygenase-1 (COX-1), and 5-lipoxygenase (5-LOX).

Applications De Recherche Scientifique

Ethyl 2-[2-methyl-4-(4-nitrophenyl)-3-oxo-1,2,4-oxadiazolan-5-yl]acetate is a compound with potential implications in various scientific research areas. Although the direct studies on this specific compound might be limited, the research on oxadiazole derivatives, including 1,2,4-oxadiazole and 1,3,4-oxadiazole rings, provides valuable insights into the broader applications of such compounds in scientific research.

Applications in Medicinal Chemistry and Pharmacology

Research into 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives has demonstrated these compounds' significant potential in medicinal chemistry due to their diverse pharmacological activities. These activities include antibacterial, anti-inflammatory, antitubercular, antifungal, anti-diabetic, and anticancer properties. The peculiar structural feature of the 1,3,4-oxadiazole ring, with pyridine-type nitrogen atoms, facilitates effective binding with various enzymes and receptors in biological systems, eliciting a wide range of bioactivities (Verma et al., 2019; Nayak & Poojary, 2019). This underscores the potential utility of Ethyl 2-[2-methyl-4-(4-nitrophenyl)-3-oxo-1,2,4-oxadiazolan-5-yl]acetate in the development of new therapeutic agents.

Synthetic Strategies and Environmental Impact

The synthesis of oxadiazole derivatives is of considerable interest due to the compounds' biological significance. Innovative synthetic strategies have been developed for preparing oxadiazole derivatives effectively, which are crucial for the exploration of their therapeutic potential. Furthermore, understanding the environmental fate and aquatic effects of related oxo-process chemicals highlights the importance of considering the ecological impact of these compounds. Research indicates that such compounds are generally characterized by rapid biodegradation in soil and water, minimizing environmental risks (C. Staples, 2001; Saxena et al., 2022).

Propriétés

IUPAC Name |

ethyl 2-[2-methyl-4-(4-nitrophenyl)-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O6/c1-3-21-12(17)8-11-15(13(18)14(2)22-11)9-4-6-10(7-5-9)16(19)20/h4-7,11H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTMVJJGWMHTLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1N(C(=O)N(O1)C)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[2-methyl-4-(4-nitrophenyl)-3-oxo-1,2,4-oxadiazolan-5-yl]acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2442425.png)

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2442430.png)

![3-chloro-2,2-dimethyl-N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}propanamide](/img/structure/B2442433.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2442441.png)